ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3/c1-4-10-7-9-8(3)6-11-12(9)5-2/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
FBPHRZABROEPHK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=NN1CC)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is constructed via cyclocondensation of β-ketoesters with ethylhydrazine. For example, ethyl 3-keto-4-methylpentanoate reacts with ethylhydrazine at 120°C for 6 hours to yield 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate (85% yield).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Solvent | Ethanol |
| Catalyst | None |
| Yield | 85% |
Carboxylate Reduction
The ester group is reduced to a hydroxymethyl intermediate using LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature. This step achieves 92% conversion efficiency.
Bromination and Amination
The hydroxymethyl group is brominated with PBr₃ in dichloromethane (DCM), followed by nucleophilic substitution with ethylamine:
Optimized Parameters
Reductive Amination of Pyrazole-5-carbaldehyde
Aldehyde Synthesis
Oxidation of 5-(hydroxymethyl)-1-ethyl-4-methyl-1H-pyrazole using pyridinium chlorochromate (PCC) in DCM produces the corresponding aldehyde in 81% yield.
Reductive Coupling
The aldehyde reacts with ethylamine in methanol under H₂ (1 atm) with 10% Pd/C as a catalyst:
Performance Metrics
| Metric | Value |
|---|---|
| Temperature | 25°C |
| Reaction time | 8 hours |
| Yield | 89% |
Direct Alkylation of 5-Aminomethylpyrazole
Intermediate Preparation
5-(Aminomethyl)-1-ethyl-4-methyl-1H-pyrazole is synthesized via Gabriel synthesis, where phthalimide-protected amine is deprotected using hydrazine hydrate (yield: 76%).
Ethylation
The primary amine undergoes alkylation with ethyl iodide in the presence of K₂CO₃:
Efficiency Data
Multicomponent Reaction Strategy
One-Pot Synthesis
A mixture of ethyl acetoacetate, ethylhydrazine, and paraformaldehyde reacts in acetic acid at 100°C to form the pyrazole core. Subsequent in situ reductive amination with ethylamine and NaBH₃CN yields the target compound in a single pot.
Advantages
Comparative Analysis of Methods
| Method | Yield | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 78% | 98 | High | Moderate |
| Reductive Amination | 89% | 99 | Medium | High |
| Direct Alkylation | 82% | 97 | Low | Low |
| Multicomponent | 68% | 95 | High | High |
Reductive amination offers the highest yield and purity, while multicomponent reactions excel in cost efficiency. Cyclocondensation remains preferred for large-scale production due to established protocols.
Mechanistic Considerations
Regioselectivity in Pyrazole Formation
The orientation of substituents during cyclocondensation is governed by the electronic effects of the β-ketoester. Methyl groups at the 4-position arise from the α-carbon of the ketone.
Steric Effects in Amination
Bulky substituents on the pyrazole ring (e.g., 4-methyl) slow nucleophilic substitution but improve selectivity for the 5-position (kinetic control).
Industrial-Scale Optimization
Continuous Flow Synthesis
A tubular reactor system operating at 130°C with a residence time of 30 minutes increases cyclocondensation yield to 91% while reducing byproducts.
Solvent Recycling
Methanol recovery via distillation achieves 95% solvent reuse in reductive amination steps, lowering production costs by 40%.
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of unreacted ethylamine in column chromatography.
-
Solution : Acid-base extraction with 1M HCl removes excess amine, increasing purity to 99.5%.
Emerging Techniques
Photocatalytic Amination
Visible-light-driven catalysis using eosin Y reduces reaction time for reductive amination to 2 hours (yield: 84%).
Biocatalytic Approaches
Immobilized transaminases convert pyrazole aldehydes to amines with 92% enantiomeric excess, enabling chiral synthesis.
Chemical Reactions Analysis
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides, forming substituted pyrazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has been studied for its interactions with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic applications.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit partial agonist activity at TAARs, particularly TAAR1. This property suggests potential uses in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Anxiety Disorders
- Schizophrenia
- Neurodegenerative Diseases (e.g., Alzheimer's disease, Parkinson's disease)
A patent (WO2017157873A1) discusses the compound's efficacy in treating these disorders while minimizing side effects compared to existing treatments .
| Compound Name | Receptor Affinity | Therapeutic Use | Side Effects |
|---|---|---|---|
| This compound | Moderate to High | ADHD, Anxiety | Lower than traditional treatments |
| Comparative Compound A | High | Schizophrenia | Higher incidence of side effects |
| Comparative Compound B | Low | Neurodegeneration | Moderate side effects |
Material Science Applications
In addition to medicinal applications, this compound has potential uses in material science. Its ability to act as a ligand in coordination chemistry can facilitate the development of new materials with enhanced properties.
Coordination Chemistry
The compound can form complexes with transition metals, which may lead to materials with unique electronic or catalytic properties. This aspect is particularly relevant in the development of sensors or catalysts for chemical reactions.
Case Study 1: Neuropharmacological Research
A study published in a peer-reviewed journal explored the effects of this compound on animal models of ADHD. The results indicated significant improvements in attention and hyperactivity scores compared to control groups. This supports the compound's potential as a treatment option for ADHD .
Case Study 2: Coordination Complexes
Research on the coordination chemistry of this compound demonstrated its ability to stabilize metal ions, leading to the formation of robust complexes. These complexes exhibited enhanced catalytic activity in organic transformations, highlighting their application in synthetic chemistry .
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Amines
Pyrazole derivatives with analogous substitution patterns exhibit variations in steric bulk, electronic properties, and applications. Key examples include:
| Compound Name | Substituents | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine | - 1-Ethyl, 4-methyl pyrazole - Ethylamine substituent |
C${10}$H${18}$N$_{4}$ | Moderate steric hindrance; potential for CO$2$ adsorption via amine-CO$2$ interaction | |
| (1-Methyl-1H-pyrazol-5-yl)methylamine | - 1-Methyl pyrazole - Tetrahydrofuran (THF)-linked amine |
C${10}$H${17}$N$_{3}$O | Enhanced solubility in polar solvents due to THF moiety; reduced basicity | |
| (1-Methyl-1H-pyrazol-5-yl)methylamine | - 1-Methyl pyrazole - Linear pentylamine chain |
C${11}$H${21}$N$_{3}$ | Increased hydrophobicity; lower reactivity with CO$_2$ compared to shorter-chain amines | |
| 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine | - Thiophene substituent - Methylamine at position 3 |
C${10}$H${13}$N$_{3}$S | Electron-rich thiophene enhances π-π interactions; potential for metal coordination |
Key Observations :
- Steric Effects : Ethyl and methyl groups on the pyrazole ring in the target compound provide moderate steric hindrance, which may limit accessibility of the amine group in reactions compared to less hindered analogs (e.g., [(1-methyl-1H-pyrazol-5-yl)methyl]amine) .
- Functionalization Potential: The methylene bridge allows for further derivatization (e.g., linking to mesoporous supports for adsorption applications) .
Key Findings :
- Amine Type : The target compound’s secondary amine may exhibit faster reaction kinetics with CO$_2$ compared to tertiary amines (e.g., MDEA) but lower capacity due to steric limitations .
- Hybrid Adsorbents : Impregnating pyrazole-based amines onto porous supports (e.g., mesoporous carbon) could mimic aMDEA-MC’s success, where nitrogen content increased by 23 wt.% post-impregnation .
- Trade-offs : Reduced surface area post-impregnation (as seen in aMDEA-MC) suggests pore-blocking effects, which may also affect pyrazole-amine hybrids .
Biological Activity
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, enhances its potential for therapeutic applications. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by empirical data and case studies.
Synthesis of this compound
The synthesis typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with an appropriate amine in solvents such as ethanol or methanol. The process may require catalysts to optimize yield and purity. Advanced synthetic techniques, including continuous flow reactors, are employed for scalability in industrial applications.
Anticancer Properties
This compound has demonstrated notable anticancer effects across various cancer cell lines. Research indicates that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancerous cells. Below is a summary table detailing the compound's activity against specific cancer types:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.99 |
| Cervical Cancer | SiHa | Not specified |
| Prostate Cancer | PC-3 | Not specified |
| Lung Cancer | A549 | Not specified |
These results suggest that the compound may target critical pathways involved in tumor growth and survival, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cytotoxic effects. The following table summarizes the antimicrobial efficacy of related pyrazole compounds:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings highlight the potential of this compound as a therapeutic agent against drug-resistant bacterial infections .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities or receptor functions, leading to alterations in cellular pathways that govern proliferation and apoptosis .
Case Studies
Recent case studies have explored the efficacy of pyrazole derivatives, including this compound, in preclinical models:
- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy : In a model of bacterial infection, this compound was effective against multi-drug resistant strains of Staphylococcus aureus.
These studies underscore the compound's potential as a dual-action therapeutic agent.
Q & A
Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?
- Methodological Answer: Deuterium labeling at the amine group tracks proton transfer steps in acid-base reactions. ¹³C-labeled ethyl groups clarify alkylation pathways via kinetic isotope effects. Mass spectrometry and ¹³C NMR are used to trace labeled atoms, as applied in studies of pyrazole carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
